Core Skeleton Divergence vs. Glabralides B and C
Among the three glabralides co-isolated from Sarcandra glabra, Glabralide A (1) is the sole member featuring a chalcone-coupled monoterpenoid skeleton with a bicyclo[2.2.2]octene core bearing five chiral centers. Glabralide B (3) possesses a benzofuran-2-one lactone scaffold, while Glabralide C (3, compound numbering differs) is an α-phellandrene–o-hydroxy phenylacetate adduct formed via a radical/cationic cyclization pathway distinct from the Diels-Alder mechanism that generates Glabralide A [1]. The core scaffolds differ at the level of the heterocyclic connectivity and carbon skeleton, making these compounds structurally non-interchangeable despite sharing a common plant source [1].
| Evidence Dimension | Core carbon skeleton architecture |
|---|---|
| Target Compound Data | Bicyclo[2.2.2]octene Diels-Alder adduct of chalcone and α-phellandrene; 5 chiral centers; C₂₇H₃₂O₅ |
| Comparator Or Baseline | Glabralide B: benzofuran-2-one lactone, C₂₀/₂₅; Glabralide C: α-phellandrene–phenylacetate radical adduct, C₂₉H₄₀O₄ |
| Quantified Difference | Three distinct natural product skeletons; no shared core scaffold among the three glabralides |
| Conditions | Isolation from whole plants of Sarcandra glabra; structures elucidated by 2D NMR and CD spectroscopy [1] |
Why This Matters
Procurement of Glabralide A specifically—rather than the more readily synthesizable Glabralide B or C—is mandatory for any investigation targeting the chalcone-Diels-Alder pharmacophore space, as no other natural or synthetic compound reproduces this skeleton.
- [1] Yang, W.-Q., Hai, P., Xiao, H., Gao, Y., Tao, Y.-H., Miao, D.-R., & Wang, F. (2018). Glabralides A–C, three novel meroterpenoids from Sarcandra glabra. Tetrahedron, 74(2), 341–347. View Source
